1-(5-Chlorothiophen-2-yl)ethyl(2-ethoxyethyl)amine, with the Chemical Abstracts Service (CAS) number 1155046-67-5, is an organic compound featuring a thiophene ring substituted with chlorine. This compound's molecular formula is , and it has a molecular weight of 205.71 g/mol. The compound falls under the classification of amines and thiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 1-(5-Chlorothiophen-2-yl)ethyl(2-ethoxyethyl)amine typically involves multi-step organic synthesis techniques. One common approach includes:
The reactions may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen or argon), and careful monitoring of reaction times to optimize yields and purity. Solvents such as dimethyl sulfoxide or tetrahydrofuran are often employed to facilitate these reactions.
The molecular structure of 1-(5-Chlorothiophen-2-yl)ethyl(2-ethoxyethyl)amine can be represented using various chemical notations:
CC(C1=CC=C(S1)Cl)NCCOCC
InChI=1S/C8H12ClNOS/c1-3-9(10)4-5-6-7(11)8(12)2/h4-6H,3,10H2,1-2H3
This structure indicates that the compound consists of a chlorinated thiophene moiety connected to an ethylamine group, which is further substituted with an ethoxy group.
The compound exhibits a complex structure that contributes to its potential biological activity. The presence of both electron-donating (alkyl groups) and electron-withdrawing (chlorine atom) substituents can influence its reactivity and interactions with biological targets.
1-(5-Chlorothiophen-2-yl)ethyl(2-ethoxyethyl)amine can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as controlled pH levels and temperature adjustments to ensure optimal yield and selectivity.
The mechanism of action for 1-(5-Chlorothiophen-2-yl)ethyl(2-ethoxyethyl)amine primarily revolves around its interaction with biological targets, potentially including receptors or enzymes involved in various physiological processes.
Research indicates that compounds with similar structures may exhibit activities such as:
Further studies would be necessary to elucidate its exact mechanism and therapeutic potential.
The physical properties include:
Relevant chemical properties encompass:
1-(5-Chlorothiophen-2-yl)ethyl(2-ethoxyethyl)amine has potential applications in:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3